molecular formula C12H18N2O2 B12535653 N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea CAS No. 827612-94-2

N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea

Cat. No.: B12535653
CAS No.: 827612-94-2
M. Wt: 222.28 g/mol
InChI Key: LFIYARARSNGXCN-NSHDSACASA-N
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Description

N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea is a chiral urea derivative of interest in chemical and pharmaceutical research. This compound features a phenylurea group linked to a (2R)-1-hydroxy-3-methylbutan-2-yl chain, a structure that suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry . Urea derivatives are a significant class of compounds often investigated for their diverse biological activities and utility in drug discovery programs. The specific stereochemistry of the (R)-configured hydroxy-substituted carbon center is a critical feature, as chirality can profoundly influence a molecule's interaction with biological targets and its overall activity . Researchers value this compound for developing novel small molecules, studying structure-activity relationships (SAR), and exploring potential mechanisms of action. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

CAS No.

827612-94-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-phenylurea

InChI

InChI=1S/C12H18N2O2/c1-9(2)11(8-15)14-12(16)13-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H2,13,14,16)/t11-/m0/s1

InChI Key

LFIYARARSNGXCN-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@H](CO)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(CO)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Selection

  • Solvents : Dichloromethane (DCM) or toluene are preferred for their inertness and ability to dissolve both reactants.
  • Catalysts : Base catalysts like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerate the reaction by deprotonating the amine.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like oligomerization.

Example Procedure :
A solution of (2R)-1-hydroxy-3-methylbutan-2-amine (1.0 equiv) in DCM is cooled to 0°C. Phenyl isocyanate (1.1 equiv) is added dropwise, followed by TEA (1.2 equiv). The mixture is stirred for 4–6 hours at room temperature, yielding the product after aqueous workup.

Yield and Purity Considerations

  • Yield : 75–85% under optimized conditions.
  • Chiral Integrity : The (2R)-configuration is preserved due to mild reaction conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Non-Phosgene Routes Using Potassium Isocyanate

To avoid toxic phosgene derivatives, potassium isocyanate (KOCN) serves as an alternative isocyanate source. This method aligns with green chemistry principles.

Aqueous-Phase Synthesis

  • Conditions : KOCN (1.2 equiv) is added to a stirred suspension of the amine in water at 25°C.
  • pH Control : Maintained at 7–8 using sodium bicarbonate to prevent hydrolysis.
  • Reaction Time : 12–24 hours for complete conversion.

Advantages :

  • Eliminates organic solvents.
  • Scalable for industrial production.

Limitations :

  • Lower yields (60–70%) due to competing hydrolysis.

Urea-Mediated Transamidation

Urea acts as a benign reagent for ureido functionalization under thermal conditions, generating isocyanic acid in situ.

Mechanism and Optimization

  • Temperature : 80–90°C accelerates urea decomposition into HNCO, which reacts with the amine.
  • Solvent : Ethanol/water mixtures (1:1) enhance solubility while suppressing side reactions.
  • Stoichiometry : Excess urea (3–5 equiv) ensures high conversion.

Typical Protocol :
A mixture of (2R)-1-hydroxy-3-methylbutan-2-amine (1.0 equiv) and urea (5.0 equiv) in ethanol/water is refluxed for 18 hours. The product precipitates upon cooling and is filtered.

Industrial Feasibility

  • Throughput : Suitable for batch processing with yields of 65–75%.
  • Cost-Effectiveness : Urea is inexpensive, reducing raw material costs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereochemical Retention Scalability
Isocyanate-Amine 75–85 >98 High Moderate
KOCN in Water 60–70 90–95 High High
Urea Transamidation 65–75 85–90 Moderate High

Key Insights :

  • The isocyanate-amine method offers the highest yield and purity but requires hazardous reagents.
  • KOCN and urea routes are greener but necessitate optimization for chiral fidelity.

Industrial-Scale Production

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer improves yield (80–85%) and reduces reaction time.
  • Parameters :
    • Residence time: 10–15 minutes.
    • Temperature: 50°C.

Crystallization Techniques

  • Anti-Solvent Addition : Isopropyl alcohol induces crystallization, achieving >99% purity.
  • Chiral Resolution : Diastereomeric crystallization with tartaric acid ensures enantiomeric excess >99%.

Emerging Methodologies

Enzymatic Catalysis

  • Lipase B from Candida antarctica catalyzes urea bond formation in non-aqueous media, yielding 70–80% product with minimal racemization.
  • Conditions : 40°C, 24 hours, tert-butanol as solvent.

Microwave-Assisted Synthesis

  • Reduced Reaction Time : 30 minutes vs. 6 hours conventional.
  • Energy Efficiency : 50% lower energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the phenylurea moiety.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce new functional groups to the molecule.

Scientific Research Applications

N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylurea groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-Chloro-4-pyridyl)-N'-phenylurea (CPPU)

  • Structure : 2-chloro-4-pyridyl group on one nitrogen, phenyl on the other.
  • Molecular Weight : 265.68 g/mol.
  • Applications: Enhances fruit size in kiwifruit (2.5–10 ppm applications increased fruit weight by 20–30%) , induces parthenocarpy in apples , and reduces volatile monoterpenes in grapes, impacting aroma .
  • Key Findings : Acts as a synthetic cytokinin with higher activity than natural adenine derivatives; optimal concentrations vary by species (e.g., 5–20 ppm for kiwifruit) .

Thidiazuron (TDZ)

  • Structure : Thiadiazolyl group on one nitrogen, phenyl on the other.
  • Molecular Weight : 220.25 g/mol.
  • Applications : Used in plant tissue culture to induce adventitious shoots (e.g., 0.1–10 µM in grapevines) .
  • Key Findings : Exhibits dual cytokinin and auxin-like activity; higher efficacy than CPPU in shoot induction but reduces fruit aroma complexity .

Comparison with Target Compound

The hydroxyalkyl substituent in this compound may improve water solubility compared to CPPU and TDZ, which have hydrophobic halogenated groups. This could enhance translocation in plants or bioavailability in therapeutic contexts. However, the absence of aromatic heterocycles (e.g., pyridyl or thiadiazolyl) might reduce cytokinin activity, as these groups are critical for receptor binding in plants .

Anticancer Phenylureas

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)

  • Structure : 4-chloro-3-(trifluoromethyl)phenyl and phenyl groups.
  • Applications: Inhibits non-small cell lung cancer (NSCLC) cell proliferation (IC₅₀: 5–10 µM) and induces G1 phase arrest .
  • Key Findings : The electron-withdrawing trifluoromethyl group enhances cytotoxicity by stabilizing interactions with cellular targets .

N-(2-Chlorobenzoyl)-N'-phenylurea

  • Structure : 2-chlorobenzoyl and phenyl groups.
  • Molecular Weight : 275.71 g/mol.
  • Applications : Demonstrates anticancer activity against HeLa cells (IC₅₀: ~15 µM) .

Comparison with Target Compound

The target compound’s hydroxyalkyl chain lacks the electron-withdrawing or aromatic substituents seen in CTPPU and N-(2-chlorobenzoyl)-N'-phenylurea. However, the hydroxyl group could facilitate hydrogen bonding with polar residues, offering a unique mechanism of action.

Herbicidal and Fungicidal Phenylureas

Monceren (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N′-phenylurea)

  • Structure : 4-chlorobenzyl, cyclopentyl, and phenyl groups.
  • Applications : Fungicide targeting soil-borne pathogens .
  • Key Findings : Structural rigidity from the cyclopentyl group enhances stability in soil environments .

Ethylenediurea (EDU)

  • Structure : N-phenylurea linked to an imidazolidinyl group.
  • Applications : Protects plants from ozone damage via foliar application (e.g., 200–400 ppm in beans) .

Comparison with Target Compound

The target compound’s lack of halogenated or cyclic substituents likely limits its utility as a herbicide or fungicide. However, its hydroxy group could confer antioxidant properties, analogous to EDU’s protective effects against oxidative stress .

Biological Activity

N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol

The compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors. Its structure suggests potential for modulation of various signaling pathways, particularly those involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Apoptosis induction
MCF7 (Breast)12Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Type of Inhibition
EGFR Kinase8Competitive
CDK4/65Non-competitive

Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in mouse xenograft models. The results demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.

Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetics and toxicological profile of the compound. The study found that it was well-tolerated at therapeutic doses, with a half-life suitable for once-daily dosing regimens.

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